![molecular formula C18H16N4O B6505562 N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide CAS No. 1421476-89-2](/img/structure/B6505562.png)
N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide
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Overview
Description
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Metabolic Disorders
N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide derivatives have been explored for their potential in managing metabolic disorders such as diabetes and obesity. Their ability to modulate metabolic pathways warrants further investigation.
1Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Link 2A route to access imidazol[1,5-a]indole-1,3-diones and pyrrolo[1,2-c]imidazoles via N–H functionalization. Organic & Biomolecular Chemistry. Link 3Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research. Link
Safety and Hazards
Future Directions
Despite the importance of the pyrrolopyrazine and imidazole scaffolds, there are only a few Structure-Activity Relationship (SAR) research on them . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrrolopyrazine derivatives, have been known to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, playing crucial roles in numerous biological processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .
Result of Action
Similar compounds have shown promising cytotoxic effects against different cancer cell lines , suggesting potential antitumor activity.
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(15-7-1-2-9-19-15)21-14-6-3-5-13(11-14)16-12-20-17-8-4-10-22(16)17/h1-3,5-7,9,11-12H,4,8,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWZIYOCBGFPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)picolinamide |
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